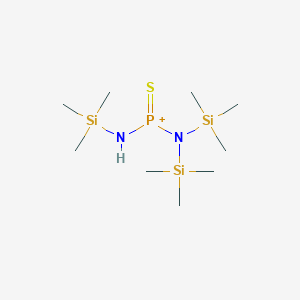
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amino groups (-NH~2~) attached to the benzene ring at the 1 and 4 positions, and a 2,2-dimethylpropyl group attached to the nitrogen atom at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine typically involves the following steps:
Starting Materials:
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), may be used to facilitate the reaction.
Procedure: The 2,2-dimethylpropylamine is slowly added to a solution of benzene-1,4-diamine in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures. The reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine may involve larger-scale reactors and more efficient separation and purification techniques. Continuous flow reactors and automated systems can be employed to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups (-NO~2~) using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), nitric acid (HNO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), hydrogen gas (H~2~) with a palladium catalyst
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of nitro derivatives
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites on enzymes, altering their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diamine (p-Phenylenediamine): Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.
N,N’-bis(1-methylethyl)benzene-1,4-diamine: Contains isopropyl groups instead of the 2,2-dimethylpropyl group.
N-phenyl-N’-propan-2-ylbenzene-1,4-diamine: Features a phenyl group and a propan-2-yl group.
Uniqueness
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different steric and electronic effects compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62896-19-9 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-N-(2,2-dimethylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7,13H,8,12H2,1-3H3 |
InChI Key |
JVAYGLCMEBGDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




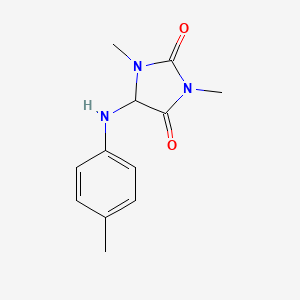


![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
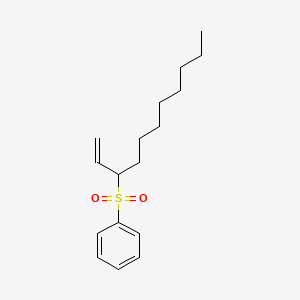
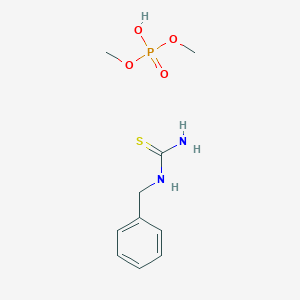
![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
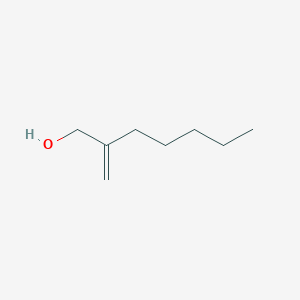
![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)
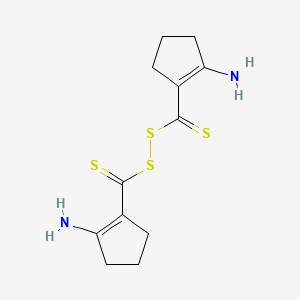
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
